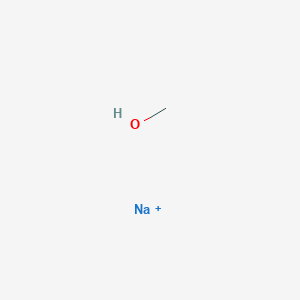
Sodium;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in various chemical reactions and industrial processes. Sodium methanol is highly reactive and is typically found in a white solid form or as a solution in methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methanol can be synthesized through the reaction of metallic sodium with methanol. This reaction produces sodium methanol and hydrogen gas: [ 2Na + 2CH₃OH \rightarrow 2CH₃ONa + H₂ ]
Industrial Production Methods: In industrial settings, sodium methanol is often produced by reacting sodium hydroxide with methanol. This method is more cost-effective and suitable for large-scale production. The reaction is typically carried out in a reactive distillation column, where gaseous anhydrous methanol is fed into the bottom of the column and contacts countercurrently with a sodium hydroxide-methanol solution .
Chemical Reactions Analysis
Types of Reactions: Sodium methanol undergoes various types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium methanol can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can reduce compounds like esters to alcohols.
Substitution: Sodium methanol can react with alkyl halides to form ethers.
Major Products Formed:
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Ethers.
Scientific Research Applications
Sodium methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: Sodium methanol is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: Sodium methanol is used in the production of formaldehyde and acetic acid.
Mechanism of Action
The mechanism of action of sodium methanol involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of alkoxides and the subsequent reactions with electrophiles .
Comparison with Similar Compounds
Sodium Ethanol (CH₃CH₂ONa): Similar to sodium methanol but with an ethyl group instead of a methyl group.
Sodium Propanol (CH₃CH₂CH₂ONa): Similar to sodium methanol but with a propyl group.
Comparison:
Reactivity: Sodium methanol is more reactive than sodium ethanol and sodium propanol due to the smaller size of the methyl group, which allows for easier access to the reactive site.
Properties
CAS No. |
80923-53-1 |
|---|---|
Molecular Formula |
CH4NaO+ |
Molecular Weight |
55.032 g/mol |
IUPAC Name |
sodium;methanol |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3;/q;+1 |
InChI Key |
AKWGTXRLKNHCPP-UHFFFAOYSA-N |
Canonical SMILES |
CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















